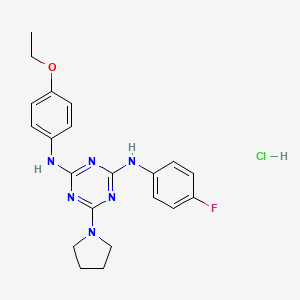

N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

This compound is a 1,3,5-triazine derivative featuring three distinct substituents:

- N2: 4-ethoxyphenyl group (electron-donating via ethoxy).

- N4: 4-fluorophenyl group (electron-withdrawing via fluorine).

- C6: Pyrrolidin-1-yl (a five-membered saturated amine ring).

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. Triazine derivatives are widely explored for kinase inhibition, antimicrobial activity, and materials science applications due to their planar aromatic structure and tunable substituent effects .

Properties

IUPAC Name |

4-N-(4-ethoxyphenyl)-2-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O.ClH/c1-2-29-18-11-9-17(10-12-18)24-20-25-19(23-16-7-5-15(22)6-8-16)26-21(27-20)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRACFCVMZWVSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the triazine core: This is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

Introduction of ethoxyphenyl and fluorophenyl groups: These groups are introduced through nucleophilic substitution reactions using corresponding aniline derivatives.

Addition of pyrrolidinyl group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction with pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes, which can be pivotal in treating diseases such as Alzheimer's and Gaucher disease.

- Acetylcholinesterase (AChE) : Inhibition of AChE enhances cholinergic neurotransmission, making it a potential candidate for Alzheimer's treatment .

- Glucocerebrosidase : Modifications of related triazine compounds have shown enhanced inhibition of glucocerebrosidase, suggesting potential applications as chemical chaperones for Gaucher disease .

Synthesis and Derivatives

The synthesis of N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions that can include:

- Formation of the Triazine Core : Utilizing cyanamide and various aromatic aldehydes under controlled conditions.

- Substitution Reactions : Introducing ethoxy and fluorophenyl groups through nucleophilic substitution methods.

These synthetic pathways not only yield the target compound but also allow for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Alzheimer's Disease

In a study focusing on small molecule inhibitors for Alzheimer's disease, derivatives of triazines were tested for their ability to inhibit AChE and β-secretase (BACE1). The findings indicated that modifications to the triazine structure could significantly enhance inhibitory potency against these targets .

Case Study 2: Gaucher Disease Treatment

Another research effort examined the effects of triazine derivatives on glucocerebrosidase activity. The study revealed that certain modifications could lead to increased enzyme inhibition, suggesting therapeutic potential for managing Gaucher disease symptoms .

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| Target Compound | N2: 4-ethoxyphenyl; N4: 4-fluorophenyl; C6: pyrrolidin-1-yl | ~480 | 0.15 (predicted) | 3.8 |

| Compound A (from [2]) | N2/N4: 4-dimethylaminophenyl; C6: pyrrolidin-1-yl | ~520 | <0.1 | 4.2 |

| Compound B (from [3]) | N2: 2,6-dichloro-4-hydroxyphenyl; C6: morpholine | ~550 | 0.08 | 4.5 |

Key Observations :

- Hydrophilicity: The target compound’s 4-fluorophenyl and ethoxyphenyl groups balance hydrophobicity better than Compound A’s dimethylaminophenyl groups, which increase LogP.

- Salt Form : The hydrochloride salt improves aqueous solubility compared to free-base analogs.

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances binding to tyrosine kinases (e.g., EGFR) by stabilizing π-π interactions in hydrophobic pockets .

- Pyrrolidine vs. Morpholine : Pyrrolidin-1-yl (target compound) provides conformational rigidity, improving selectivity over morpholine-containing analogs (Compound B) .

Key Observations :

- Salt Formation : The hydrochloride salt step in the target compound’s synthesis simplifies purification, boosting yield compared to neutral analogs.

- Substituent Complexity : Bulky dichlorophenyl groups in Compound B reduce yield due to steric hindrance .

Critical Analysis of Substituent Contributions

- 4-Ethoxyphenyl : Enhances metabolic stability compared to methyl or hydroxyl groups by resisting oxidative degradation.

- 4-Fluorophenyl: Increases lipophilicity and target affinity relative to non-halogenated aryl groups.

- Pyrrolidin-1-yl : Improves solubility and bioavailability compared to larger heterocycles like piperidine.

Biological Activity

N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the class of substituted triazines. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a triazine ring with various substituents, which contribute to its biological activity. The key structural components include:

- Triazine Core : A six-membered heterocyclic ring containing three nitrogen atoms.

- Substituents :

- Ethoxy group at the N2 position

- Fluorophenyl group at the N4 position

- Pyrrolidine moiety at the 6 position

Table 1: Chemical Structure Summary

| Feature | Description |

|---|---|

| Molecular Formula | C17H19ClF N5O |

| Molecular Weight | 351.41 g/mol |

| CAS Number | 1179384-74-7 |

| Chemical Class | Substituted Triazines |

Anticancer Potential

Research indicates that compounds within the triazine family, including this compound, exhibit significant anticancer properties. These compounds are known to interact with various molecular targets involved in cancer progression.

- Mechanism of Action : Triazines may inhibit key signaling pathways related to cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway.

- Case Studies : In vitro studies have demonstrated that similar triazine derivatives can reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Activity

Triazine derivatives have also shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes makes them potential candidates for treating infections.

Table 2: Summary of Biological Activities

Synthesis and Research Findings

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with readily available triazine derivatives.

- Reagents : Common reagents include various alkylating agents and solvents such as methanol or ethanol.

- Reaction Conditions : The reactions are often performed under reflux conditions to facilitate the formation of the desired product.

Case Studies on Synthesis

In a recent study examining the synthesis of triazine derivatives, researchers reported successful yields using microwave-assisted methods which significantly reduced reaction times while maintaining product efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction yields be optimized?

- Methodology :

- Use stepwise nucleophilic substitution on a triazine core. Start with 2,4,6-trichloro-1,3,5-triazine, sequentially substituting chlorine atoms with ethoxyphenylamine, fluorophenylamine, and pyrrolidine.

- Optimize yields by controlling reaction temperature (e.g., 101°C for amination steps) and solvent polarity (e.g., dioxane for ammonia reactions) .

- Purify intermediates via gradient elution (heptane/ethyl acetate) using flash chromatography, achieving >99% purity via UPLC .

- Challenge : Low yields (e.g., 33% in analogous triazine syntheses) may arise from steric hindrance; troubleshoot by modifying substituent addition order or using microwave-assisted synthesis .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- Confirm molecular structure via and NMR in DMSO-d, focusing on aromatic proton shifts (δ 6.98–7.64 ppm) and carbonyl signals (δ 165–171 ppm) .

- Use HRMS for exact mass validation (e.g., observed [M+1] at 394.1345 vs. calculated 293.13) to verify purity and detect byproducts .

- For crystalline forms, employ X-ray diffraction (as in analogous triazine compounds) to resolve substituent orientations .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or calorimetric readouts. Reference inhibitors like Hedgehog Antagonist VIII for comparative potency .

- Assess cellular permeability via Caco-2 monolayer models, correlating results with logP values predicted from substituents (e.g., fluorophenyl enhances lipophilicity) .

- Use zebrafish or murine models for acute toxicity screening, focusing on LD and organ-specific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target affinity?

- Methodology :

- Systematically vary substituents (e.g., replace ethoxyphenyl with methyl or nitro groups) and measure binding affinity via surface plasmon resonance (SPR) .

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, prioritizing residues critical for hydrogen bonding (e.g., triazine N-atoms) .

- Corrogate SAR data with pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) to balance potency and bioavailability .

Q. What strategies are effective in improving the pharmacokinetic profile of this triazine derivative?

- Methodology :

- Introduce metabolically stable groups (e.g., fluorophenyl reduces oxidative degradation) while monitoring plasma protein binding via equilibrium dialysis .

- Optimize solubility via salt forms (e.g., hydrochloride vs. mesylate) or co-solvents (e.g., PEG-400) in preclinical formulations .

- Conduct in vivo PK studies in rodents, measuring AUC and half-life to validate computational predictions .

Q. How can advanced chromatographic techniques resolve contradictions in purity assessments?

- Methodology :

- Compare UPLC (high-pressure) vs. HPLC data to detect low-abundance impurities. Use Chromolith columns for rapid separations of polar byproducts .

- Pair LC-MS with ion mobility spectrometry (IMS) to distinguish isobaric species (e.g., isomers from incomplete substitution) .

- Validate methods per ICH guidelines, ensuring robustness across labs via inter-laboratory studies .

Q. What theoretical frameworks guide experimental design for mechanistic studies of this compound?

- Methodology :

- Apply the Quadripolar Model:

- Theoretical pole : Link hypotheses to kinase inhibition theories (e.g., ATP-binding site competition).

- Epistemological pole : Use Bayesian statistics to quantify uncertainty in dose-response data.

- Morphological pole : Map structural motifs to bioactivity trends using cheminformatics tools.

- Technical pole : Standardize assays (e.g., IC determination protocols) .

- Align with energy-related pollutant fate models (e.g., DOE Atmospheric Chemistry Program) when studying environmental degradation .

Q. How should researchers address contradictory data in bioactivity or stability studies?

- Methodology :

- Perform sensitivity analysis to identify variables (e.g., pH, light exposure) affecting stability. Use DOE (Design of Experiments) to isolate confounding factors .

- Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

- Apply Akaike Information Criterion (AIC) to compare competing mechanistic models (e.g., competitive vs. non-competitive inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.